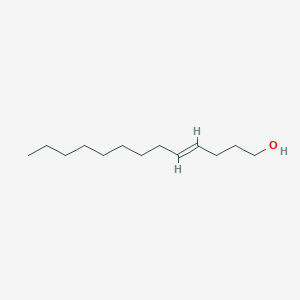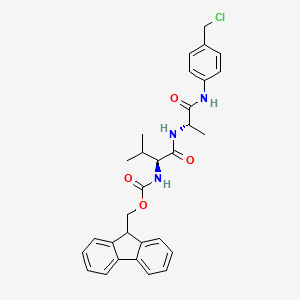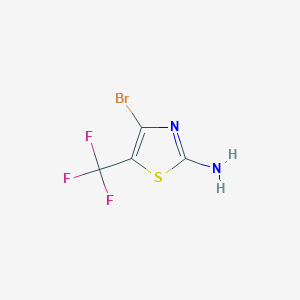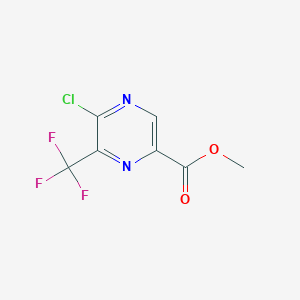![molecular formula C16H8F10 B6315540 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane CAS No. 16090-19-0](/img/structure/B6315540.png)
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane (TFBPE) is a compound that has been studied extensively for its potential use in a variety of scientific and industrial applications. TFBPE is a highly fluorinated compound that has been found to be an effective solvent for organic compounds, and has been used in the synthesis of a variety of organic compounds. TFBPE is also known to have a low toxicity profile, making it an attractive choice for use in laboratory experiments.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been studied extensively for its potential use in a variety of scientific and industrial applications. This compound has been found to be an effective solvent for a variety of organic compounds and has been used in the synthesis of a variety of organic compounds. This compound has also been found to be a useful solvent for the extraction of organic compounds from aqueous solutions. Additionally, this compound has been found to be an effective solubilizing agent for a variety of drugs and has been used in the formulation of drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is not fully understood. However, it is believed to involve the formation of hydrogen bonds between the this compound molecule and the molecules of the organic compounds it is solubilizing. The hydrogen bonds formed between the this compound molecule and the molecules of the organic compounds are believed to be responsible for the solubilizing effect of this compound.
Biochemical and Physiological Effects
This compound has been found to be relatively non-toxic, with no significant adverse effects observed in laboratory animals when exposed to high concentrations of the compound. Additionally, this compound has been found to be non-irritating to the skin and eyes, and has been found to be non-sensitizing when applied topically.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in laboratory experiments are its low toxicity, its ability to solubilize a variety of organic compounds, and its non-irritating and non-sensitizing properties. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are a number of potential future directions for the use of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in scientific and industrial applications. One potential future direction is the development of this compound-based drug delivery systems. Additionally, this compound could be used as a solvent for the extraction of organic compounds from aqueous solutions. Additionally, this compound could be used in the synthesis of a variety of organic compounds. Finally, this compound could be used as a replacement for more toxic solvents in laboratory experiments.
Métodos De Síntesis
1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is typically synthesized via a multi-step process involving the reaction of trifluoromethylbenzene and tetrafluoroethylene. The first step involves the reaction of trifluoromethylbenzene with a strong base, such as sodium hydride, to form a trifluoromethylbenzene-sodium hydride adduct. This adduct is then reacted with tetrafluoroethylene in the presence of a catalyst, such as palladium, to form this compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of undesirable side products.
Propiedades
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCSVDDDBQCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6315467.png)

![2-Iodo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315480.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)

![4-Chloro-6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine, 95%](/img/structure/B6315514.png)




